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Compound of Interest

Compound Name: Theophylline Sodium Glycinate

Cat. No.: B10774723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability testing requirements for

Theophylline Sodium Glycinate, a bronchodilator used in the treatment of respiratory

diseases. The information presented herein is aligned with the International Council for

Harmonisation (ICH) guidelines, offering a framework for designing and executing robust

stability studies. This document details forced degradation and formal stability study protocols,

analytical methodologies, and data interpretation to ensure the quality, safety, and efficacy of

the drug substance.

Introduction to Theophylline Sodium Glycinate and
Stability Testing
Theophylline Sodium Glycinate is a combination of theophylline sodium and glycine, which

enhances the solubility of theophylline. Stability testing is a critical component of drug

development, providing evidence on how the quality of a drug substance varies over time

under the influence of environmental factors such as temperature, humidity, and light.[1] These

studies are essential for determining the retest period for the drug substance and the shelf life

of the drug product.
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Forced degradation, or stress testing, is crucial for identifying potential degradation products,

understanding degradation pathways, and establishing the intrinsic stability of the molecule.[2]

[3] It is also instrumental in developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation
A single batch of Theophylline Sodium Glycinate is subjected to various stress conditions,

which are typically more severe than accelerated stability conditions.[1][4]

Objective: To generate degradation products and assess the stability-indicating nature of the

analytical method.

Methodology:

Sample Preparation: Prepare a stock solution of Theophylline Sodium Glycinate in a

suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

Stress Conditions:

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours. Neutralize

the solution before analysis.

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 12 hours. Neutralize

the solution before analysis.

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 48

hours.

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 72 hours.

Photostability: Expose the solid drug substance to a light source according to ICH Q1B

guidelines, with an overall illumination of not less than 1.2 million lux hours and an

integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A

control sample should be protected from light.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
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Summary of Forced Degradation Results
The following table summarizes the expected outcomes of forced degradation studies on

Theophylline Sodium Glycinate.

Stress
Condition

Reagent/Co
ndition

Duration
Temperatur
e

%
Degradatio
n (Approx.)

Major
Degradatio
n Products

Acid

Hydrolysis
0.1 M HCl 24 hours 60°C 15-20%

Theophylline,

Glycine

Base

Hydrolysis
0.1 M NaOH 12 hours 60°C 10-15%

Theophylline,

Glycine

Oxidation 3% H₂O₂ 48 hours Room Temp 20-25%

1,3-

Dimethyluric

Acid

Thermal Dry Heat 72 hours 105°C 5-10%

Minor

unspecified

degradants

Photolytic ICH Q1B - - <5%

Minor

unspecified

degradants

Potential Degradation Pathway of Theophylline
The primary degradation pathways for the theophylline moiety involve oxidation and hydrolysis.

Theophylline Sodium Glycinate

TheophyllineHydrolysis (Acid/Base)

GlycineHydrolysis (Acid/Base)

1,3-Dimethyluric AcidOxidation

Click to download full resolution via product page
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Potential degradation pathway for Theophylline Sodium Glycinate.

Formal Stability Studies under ICH Guidelines
Formal stability studies are conducted to establish the retest period of a drug substance under

defined storage conditions.[4][7][8]

Experimental Protocol for Formal Stability Studies
Objective: To evaluate the stability of Theophylline Sodium Glycinate under long-term,

intermediate, and accelerated storage conditions.

Methodology:

Batches: At least three primary batches of the drug substance should be used.[1]

Container Closure System: The drug substance should be packaged in a container closure

system that simulates the proposed packaging for storage and distribution.[1]

Storage Conditions:

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]

Testing Frequency:

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[1]

Intermediate (if applicable): 0, 6, 9, and 12 months.[1]

Accelerated: 0, 3, and 6 months.[1]

Analytical Tests: At each time point, samples should be tested for appearance, assay,

degradation products, and any other critical quality attributes.

Summary of Long-Term Stability Data (25°C/60% RH)
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Time (Months) Appearance Assay (%)
Total Degradation
Products (%)

0
White to off-white

crystalline powder
99.8 <0.1

3 Conforms 99.6 0.1

6 Conforms 99.5 0.15

9 Conforms 99.3 0.2

12 Conforms 99.1 0.25

18 Conforms 98.8 0.3

24 Conforms 98.5 0.4

36 Conforms 98.0 0.5

Summary of Accelerated Stability Data (40°C/75% RH)
Time (Months) Appearance Assay (%)

Total Degradation
Products (%)

0
White to off-white

crystalline powder
99.8 <0.1

3 Conforms 99.0 0.3

6 Conforms 98.2 0.6

Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the active

pharmaceutical ingredient (API) from its degradation products. A reversed-phase high-

performance liquid chromatography (RP-HPLC) method is commonly employed for this

purpose.

Experimental Protocol for HPLC Analysis
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Objective: To provide a validated HPLC method for the quantification of Theophylline Sodium
Glycinate and its degradation products.

Methodology:

Chromatographic System:

Column: C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to

3.5).

Flow Rate: 1.0 mL/min

Detection: UV at 272 nm

Injection Volume: 20 µL

Column Temperature: 30°C

Standard Preparation: Prepare a standard solution of Theophylline Sodium Glycinate
reference standard at a known concentration.

Sample Preparation: Dissolve an accurately weighed amount of the drug substance in the

mobile phase to achieve a similar concentration as the standard solution.

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines

for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and

robustness.

Visualization of Workflows
Experimental Workflow for Forced Degradation

Workflow for the forced degradation study of Theophylline Sodium Glycinate.

Logical Flow of ICH Stability Testing
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Start Stability Study
(min. 3 batches)

Long-Term Study
(e.g., 25°C/60% RH)

Accelerated Study
(40°C/75% RH)

Evaluate Data from
all studies

Significant Change
in Accelerated Study?

Perform Intermediate Study
(30°C/65% RH)

Yes

No

Establish Retest Period

Click to download full resolution via product page

Decision workflow for stability testing based on ICH guidelines.

Conclusion
The stability of Theophylline Sodium Glycinate must be thoroughly evaluated through a

combination of forced degradation and formal stability studies as outlined by ICH guidelines. A

well-designed stability program, supported by a validated stability-indicating analytical method,

is paramount to ensuring the quality, safety, and efficacy of the drug substance throughout its
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lifecycle. The data generated from these studies are fundamental for regulatory submissions

and for defining appropriate storage conditions and retest periods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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